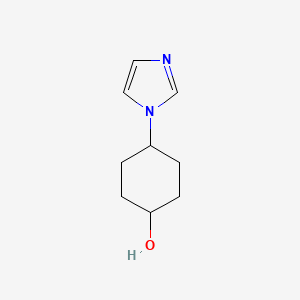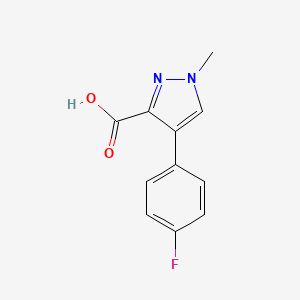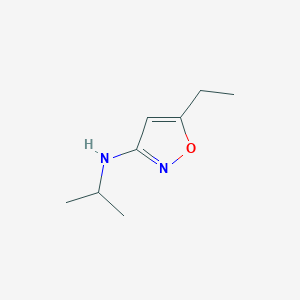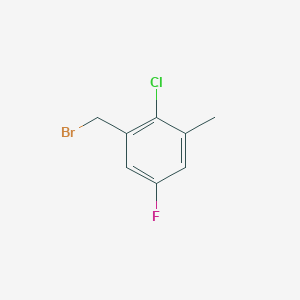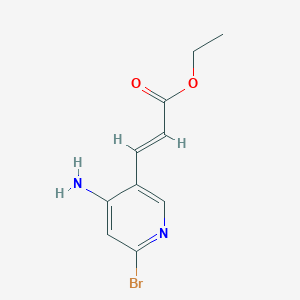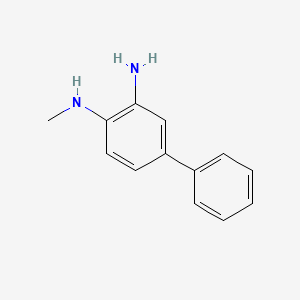
2-amino-4-phenyl-N-methyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-4-phenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a methyl group and a phenyl group, along with two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-4-phenylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reduction of nitroaniline derivatives. For instance, 2-nitrochlorobenzene can be treated with ammonia to produce 2-nitroaniline, which is then reduced to the corresponding diamine using zinc powder in ethanol . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .
Industrial Production Methods
Industrial production of N1-methyl-4-phenylbenzene-1,2-diamine typically involves large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd-C) and hydrogen gas (H2) is common in these processes to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-4-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or other substituents on the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as zinc powder (Zn) or catalytic hydrogenation with Pd-C.
Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
N1-methyl-4-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-methyl-4-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-methyl-4-phenylbenzene-1,2-diamine include:
N-methylbenzene-1,2-diamine: A closely related compound with similar structural features.
4,5-Dimethyl-1,2-phenylenediamine: Another aromatic diamine with methyl substitutions.
Uniqueness
N1-methyl-4-phenylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and two amino groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-N-methyl-4-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 |
InChI Key |
QZYYTAXBRAAKAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

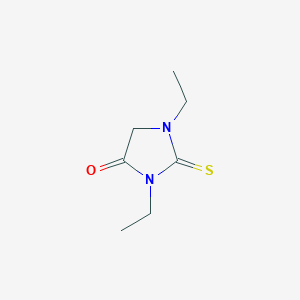
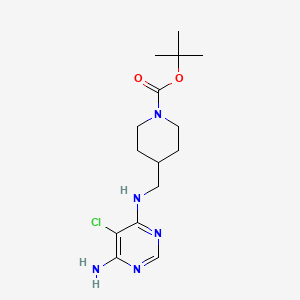
![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
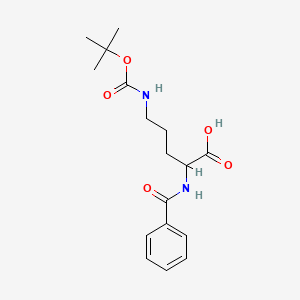
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
